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Compound of Interest

Compound Name:
3-(Diethylcarbamoyl)-2-

fluorophenylboronic acid

Cat. No.: B1421279 Get Quote

Abstract: This technical guide provides a comprehensive overview of 3-(Diethylcarbamoyl)-2-
fluorophenylboronic acid (CAS No. 1072946-28-1), a sophisticated chemical building block

essential for modern organic synthesis. We will delve into its core molecular structure,

physicochemical properties, and its pivotal role in palladium-catalyzed cross-coupling reactions.

This document is intended for researchers, chemists, and drug development professionals,

offering not only detailed experimental protocols but also the underlying scientific rationale for

its application, particularly within pharmaceutical and materials science contexts.

Introduction: A Key Reagent in Modern Synthesis
Chemical Identity
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is a trifunctional aromatic compound

featuring a boronic acid group, a fluorine atom, and a diethylcarbamoyl moiety.[1] This specific

arrangement of functional groups makes it a highly valuable and versatile reagent in synthetic

chemistry. Its unique electronic and steric properties are leveraged to construct complex

molecular architectures, particularly biaryl structures, which are prevalent in many active

pharmaceutical ingredients (APIs).[2]

CAS Number: 1072946-28-1[1][2][3]

Molecular Formula: C₁₁H₁₅BFNO₃[1][2][3]

Molecular Weight: 239.05 g/mol [1][2][3]
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The Significance of Fluorinated Arylboronic Acids
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern

medicinal chemistry. The fluorine atom on the phenyl ring of this molecule can significantly

enhance metabolic stability, improve binding affinity to biological targets, and modulate the

lipophilicity of the final compound.[2] Boronic acids, as a class, are celebrated for their versatile

reactivity, stability, and relatively low toxicity, making them indispensable partners in carbon-

carbon bond-forming reactions.[4] The Suzuki-Miyaura reaction, a Nobel Prize-winning

methodology, heavily relies on organoboronic acids to create biaryl linkages, a common motif in

drug design.[4][5]

Molecular Structure and Physicochemical
Properties
Detailed Structural Analysis
The molecular structure of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is defined by a

benzene ring substituted at positions 1, 2, and 3.

Position 1 (Boronic Acid): The -B(OH)₂ group is the reactive handle for cross-coupling

reactions.

Position 2 (Fluorine): The ortho-fluorine atom exerts a strong electron-withdrawing inductive

effect, which can influence the reactivity of the boronic acid and the properties of the

resulting coupled product.

Position 3 (Diethylcarbamoyl): The -C(=O)N(CH₂CH₃)₂ group provides a site for hydrogen

bonding and can be used to modulate solubility and pharmacokinetic properties.

The spatial arrangement of these groups, particularly the proximity of the fluorine and

carbamoyl groups to the boronic acid, can influence the compound's conformational

preferences and its reactivity profile in catalytic cycles.

Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this reagent. Note

that some values are predicted based on computational models.
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Property Value Source

CAS Number 1072946-28-1 [1][2][3]

Molecular Formula C₁₁H₁₅BFNO₃ [1][2][3]

Molecular Weight 239.05 g/mol [1][2][3]

Typical Purity ≥98%

Predicted Boiling Point 444.1 ± 55.0 °C [2]

Predicted Density 1.21 ± 0.1 g/cm³ [2]

Physical State Solid [6]

Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR are typically provided by the supplier on

the certificate of analysis but are not broadly published. These analyses are crucial for

confirming the identity and purity of the material before use.

Synthesis and Handling
General Synthetic Strategy
While specific proprietary synthesis routes may vary, arylboronic acids like this one are

commonly prepared via a boronation reaction of an organometallic intermediate. A plausible

general route involves:

Halogenation: Starting with a suitable aniline precursor, a Sandmeyer-type reaction could be

used to install a bromine or iodine atom at the desired position, followed by the introduction

of the diethylcarbamoyl group.

Metal-Halogen Exchange: The resulting aryl halide is treated with a strong organolithium

base (e.g., n-butyllithium) at low temperatures (-78 °C) to generate an aryllithium species.

Borylation: The highly reactive aryllithium is then quenched with a trialkyl borate, such as

trimethyl borate or triisopropyl borate, to form a boronate ester intermediate.

Hydrolysis: Finally, an acidic workup hydrolyzes the boronate ester to yield the desired 3-
(Diethylcarbamoyl)-2-fluorophenylboronic acid.
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Causality: The choice of an organolithium route is driven by its efficiency in forming the carbon-

boron bond. The low temperature is critical to prevent side reactions and decomposition of the

unstable aryllithium intermediate.

Handling and Storage Protocols
Boronic acids can be susceptible to degradation, particularly protodeboronation (loss of the

boronic acid group) in the presence of moisture and heat, or trimerization to form boroxines.

Storage: The compound should be stored at room temperature in a tightly sealed container

under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.

[2]

Handling: Use in a well-ventilated area or fume hood. Standard personal protective

equipment (gloves, safety glasses) should be worn. The compound is stable under standard

handling conditions.[2]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction, used to form a C-C bond between the boronic acid's phenyl ring and another

aromatic or vinylic group.[2]

Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a

palladium catalyst:

Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide

(R¹-X).

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate

species, which then transfers its organic group (R²) to the palladium center, displacing the

halide.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple

and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.

Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling between 3-
(Diethylcarbamoyl)-2-fluorophenylboronic acid and a generic aryl bromide (e.g., 4-

bromoanisole).

Reagents:

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid (1.0 eq)

Aryl Bromide (e.g., 4-bromoanisole) (1.2 eq)

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

Base (e.g., K₃PO₄ or Na₂CO₃) (3.0 eq)

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-
(Diethylcarbamoyl)-2-fluorophenylboronic acid, the aryl bromide, the palladium catalyst,

and the base.

Inerting: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-

15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

Solvent Addition: Add the degassed solvent mixture (dioxane and water) via syringe.

Degassing the solvent (e.g., by sparging with argon) further protects the catalyst.

Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir

vigorously for the required time (typically 4-24 hours).

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with

water, followed by brine. The aqueous washes remove the inorganic base and salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure

biaryl product.

Experimental Rationale and Self-Validation
Catalyst Choice: Pd(dppf)Cl₂ is often chosen for its high stability and efficiency in coupling a

wide range of substrates.[7] The bulky dppf ligand facilitates the reductive elimination step.

Base Function: The base is essential for the transmetalation step. It reacts with the boronic

acid to form a more reactive "ate" complex [R-B(OH)₃]⁻, which accelerates the transfer of the

aryl group to the palladium center.

Solvent System: A mixture of an organic solvent (like dioxane) and water is common.

Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base,

creating an efficient biphasic system.[7]

Self-Validation: The success of the protocol is validated at each stage. Reaction completion

is confirmed by LC-MS, which will show the disappearance of the limiting reagent and the

appearance of a new peak with the expected mass of the product. The purity of the final

compound is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Experimental Workflow Diagram
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1. Reagent Preparation
(Boronic Acid, Aryl Halide, Catalyst, Base)

2. Reaction Setup
(Combine reagents in Schlenk flask)

3. Inerting
(Purge with Argon/Nitrogen)

4. Solvent Addition
(Add degassed Dioxane/Water)

5. Reaction Execution
(Heat to 80-100 °C, stir 4-24h)

6. Aqueous Workup
(Quench, Extract with EtOAc, Wash)

7. Purification
(Dry, Concentrate, Column Chromatography)

8. Final Analysis
(Confirm structure by NMR, LC-MS)

Click to download full resolution via product page

Caption: Suzuki-Miyaura Cross-Coupling Experimental Workflow.
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Role in Drug Discovery and Materials Science
A Scaffold for Bioactive Molecules
The biaryl structures synthesized using 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid
serve as privileged scaffolds in drug discovery. The resulting molecules can be designed to fit

into the active sites of enzymes or to interact with protein receptors. The specific functional

groups of this reagent play distinct roles:

The biaryl core provides a rigid framework for orienting other functional groups.

The ortho-fluorine can form specific interactions (e.g., with backbone amides) and improves

metabolic resistance to oxidative degradation.

The diethylcarbamoyl group acts as a versatile hydrogen bond acceptor and can be modified

to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion)

properties.

Phenylboronic acid-based materials are also being explored for their ability to target sialic acid,

which is often overexpressed on cancer cells, opening avenues for targeted drug delivery and

fluorescence imaging.[8]

Application in Advanced Materials
Beyond pharmaceuticals, fluorinated biaryl compounds are of interest in materials science.[9]

They are used as building blocks for creating novel liquid crystals, organic light-emitting diodes

(OLEDs), and other functional materials where fine-tuning of electronic properties is critical.[9]

The fluorine atom significantly influences the electronic characteristics of the final material.[9]

Logical Pathway from Building Block to API
The following diagram illustrates the logical progression from this specific building block to a

potential drug candidate.
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Caption: Role of the boronic acid in a drug discovery pipeline.

Conclusion and Future Outlook
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid stands out as a highly engineered and

enabling chemical tool. Its trifunctional nature provides chemists with precise control over the

synthesis of complex molecular targets. The continued demand for novel therapeutics and

advanced materials with tailored properties ensures that this reagent, and others like it, will
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remain at the forefront of chemical innovation. Its utility in the robust and scalable Suzuki-

Miyaura reaction makes it a commercially significant and scientifically indispensable building

block for researchers pushing the boundaries of science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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